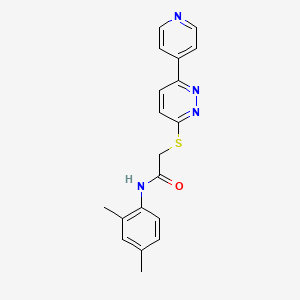

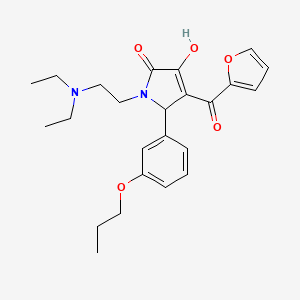

![molecular formula C19H14FN5O3 B2487046 5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251676-05-7](/img/structure/B2487046.png)

5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of compounds that exhibit significant biological activity due to the presence of 1,2,4-oxadiazole, 1,3,4-oxadiazole, and triazole heterocyclic rings. These rings are known for their relevance in pharmacological research, offering a wide range of therapeutic properties.

Synthesis Analysis

The synthesis of such compounds typically involves the construction of the 1,2,4-oxadiazole and triazole rings through a series of chemical reactions. For instance, compounds similar to the one have been synthesized by reactions involving ethyl 3-phenyl-1H-pyrazole-5-carboxylate, leading to derivatives with varied substituents that influence their biological activity (Qi et al., 2015).

Wissenschaftliche Forschungsanwendungen

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

Compounds containing oxadiazole rings, similar to the one , have been synthesized and assessed for various biological activities. For instance, a study by Menteşe, Ülker, and Kahveci (2015) found that derivatives with oxadiazole rings demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests potential applications of the compound in these areas (Menteşe, Ülker, & Kahveci, 2015).

Antimicrobial Properties

Another study emphasized the antimicrobial properties of compounds containing 1,3,4-oxadiazole, similar to our compound of interest. Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole and 1,2,4-triazole heterocycles and tested them for antimicrobial activity against various bacterial and fungal strains (Tien et al., 2016).

Synthesis Methods and Biological Activities

The methodologies for synthesizing compounds with 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides have been explored, potentially applicable to the compound . Obushak et al. (2008) detailed these synthesis methods and their resultant biological activities, providing insight into potential applications (Obushak et al., 2008).

Antifungal and Apoptotic Effects

Compounds with triazole-oxadiazole structures have been investigated for their antifungal and apoptotic effects against Candida species. Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized and evaluated triazole-oxadiazole compounds, finding potent antifungal activities and apoptotic effects on Candida, suggesting potential antifungal applications for the compound (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Corrosion Inhibition Properties

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid have been studied. Ammal, Prajila, and Joseph (2018) synthesized oxadiazole derivatives and assessed their corrosion inhibition ability, indicating potential industrial applications in corrosion protection (Ammal, Prajila, & Joseph, 2018).

Wirkmechanismus

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Biochemical Pathways

The compound’s interaction with GSK-3β affects various biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. By modulating the activity of GSK-3β, the compound could potentially influence these cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with GSK-3β. By modulating the activity of this enzyme, the compound could potentially influence cell proliferation, differentiation, and apoptosis . .

Eigenschaften

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-11-17(22-24-25(11)9-12-3-2-4-14(20)7-12)18-21-19(28-23-18)13-5-6-15-16(8-13)27-10-26-15/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAPPRFYINBNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

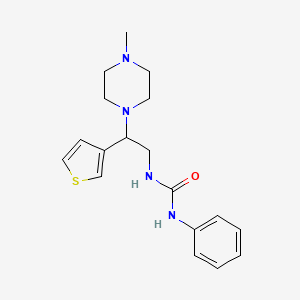

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

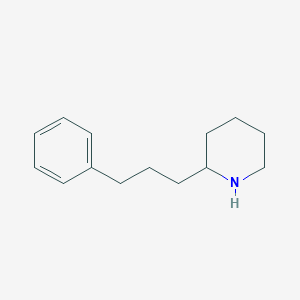

![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

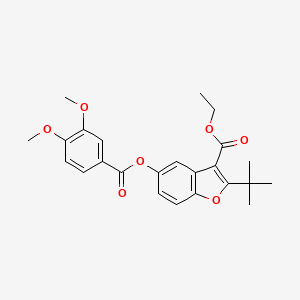

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)

![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)